2,3-dihydro-1-benzofuran-2-carbonitrile
Description
Significance of the Dihydrobenzofuran Scaffold in Heterocyclic Chemistry
The 2,3-dihydrobenzofuran (B1216630) (DHB) framework, a core component of 2,3-dihydro-1-benzofuran-2-carbonitrile, is a privileged structural motif in the realm of heterocyclic chemistry. nih.govcnr.it This scaffold is composed of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. nih.gov Its prevalence in a wide array of biologically active natural products and pharmaceuticals underscores its importance. nih.govresearchgate.netresearchgate.net Natural products containing the 2,3-dihydrobenzofuran core have demonstrated a variety of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. nih.gov
The significance of the DHB scaffold also lies in its utility as a versatile precursor for the synthesis of more complex molecular architectures. nih.gov The presence of two sp3-hybridized prochiral carbons in the heterocyclic ring, as opposed to the planar, aromatic benzofuran (B130515), allows for the creation of three-dimensional structures with specific stereochemical arrangements. cnr.it Researchers are continually developing novel and efficient synthetic pathways to construct the dihydrobenzofuran core, with a notable focus on transition metal-catalyzed reactions and asymmetric syntheses to access chiral derivatives. nih.govorganic-chemistry.org
Role and Reactivity of the Nitrile Functionality in Chemical Synthesis
The nitrile, or cyano, group (C≡N) is a highly versatile and reactive functional group in organic synthesis. nih.govresearchgate.net Its unique electronic properties, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, allow it to participate in a wide range of chemical transformations. nih.govopenstax.org This dual reactivity makes nitriles valuable intermediates for the synthesis of various other functional groups and nitrogen-containing heterocycles. researchgate.netresearchgate.net
The nitrile group can be readily converted into amines, carboxylic acids, and amides through reduction and hydrolysis reactions, respectively. numberanalytics.comlibretexts.org For instance, reduction with agents like lithium aluminum hydride (LiAlH4) yields primary amines, a common motif in pharmaceuticals. openstax.orgnumberanalytics.com Hydrolysis under acidic or basic conditions can furnish carboxylic acids or amides. libretexts.orgnumberanalytics.com Furthermore, the electrophilic carbon of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. openstax.orglibretexts.org
In addition to these fundamental transformations, the nitrile group can participate in various cycloaddition reactions, including [2+2+2], [3+2], and [4+2] cycloadditions, providing access to a diverse array of carbocyclic and heterocyclic structures. nih.gov It can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of new functionalities at specific positions within a molecule. nih.gov
The incorporation of a nitrile group can also significantly influence the properties of a molecule. Its strong electron-withdrawing nature can polarize adjacent bonds, and it can act as a hydrogen bond acceptor, which is a crucial interaction in medicinal chemistry. nih.govnih.gov
Stereochemical Implications of the Chiral Center at C2 in this compound
The carbon atom at the C2 position of this compound is a chiral center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. This stereochemical feature has profound implications for the molecule's biological activity and its application in asymmetric synthesis. The development of enantioselective methods to control the stereochemistry at this center is a key area of research.
The synthesis of chiral 2,3-dihydrobenzofuran derivatives is of great interest due to the stereospecific interactions of enantiomers with biological targets. nih.gov Various asymmetric synthetic strategies have been developed to achieve high levels of enantioselectivity in the construction of the dihydrobenzofuran ring. These methods often employ chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. nih.govrsc.orgresearchgate.net
For example, asymmetric [4+1] annulation reactions between in situ generated ortho-quinone methides and ammonium (B1175870) ylides have been shown to produce chiral 2,3-dihydrobenzofuran derivatives with high diastereo- and enantioselectivity. nih.gov Similarly, asymmetric [3+2] cycloaddition reactions of phenols or quinones with alkenes, often catalyzed by chiral phosphoric acids, provide another powerful route to enantiomerically enriched 3-amino-2,3-dihydrobenzofurans. researchgate.net The ability to selectively synthesize a specific enantiomer of this compound is crucial for its potential applications in fields such as medicinal chemistry, where the biological activity of a compound is often dependent on its absolute configuration.
Overview of Key Research Avenues and Challenges
The study of this compound and its derivatives is an active area of research with several key avenues and associated challenges. A primary focus is the development of novel and efficient synthetic methodologies for the construction of the dihydrobenzofuran scaffold, particularly with control over stereochemistry. researchgate.net While significant progress has been made in asymmetric catalysis, the synthesis of multi-substituted and specifically 2,2-disubstituted dihydrobenzofurans remains a challenge. researchgate.net
Another important research direction is the exploration of the reactivity of the nitrile group within the dihydrobenzofuran framework. This includes its transformation into other functional groups and its participation in various cyclization and functionalization reactions to create novel molecular architectures. The unique electronic and steric environment of the dihydrobenzofuran ring can influence the reactivity of the nitrile group in interesting and potentially useful ways.
Furthermore, there is a growing interest in the application of these compounds in medicinal chemistry. nih.govnih.gov The dihydrobenzofuran scaffold is a known pharmacophore, and the nitrile group can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.gov A significant challenge in this area is the need for scalable and cost-effective synthetic routes to produce these compounds in sufficient quantities for biological evaluation.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUPDNGGXRYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291053 | |
| Record name | 2,3-Dihydro-2-benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24889-97-2 | |
| Record name | 2,3-Dihydro-2-benzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24889-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 2 Carbonitrile
Strategies for the Construction of the Dihydrobenzofuran Core
The formation of the 2,3-dihydrobenzofuran (B1216630) (DHB) ring system is a critical step, and numerous methods have been developed to achieve this. These strategies can be broadly categorized into intramolecular cyclization reactions, transition-metal-catalyzed processes, reduction of aromatic precursors, and multi-component sequences. cnr.it The DHB scaffold is a key structural unit in a variety of biologically active natural products and approved drugs. cnr.it
Intramolecular Cyclization Reactions and Annulation Approaches
Intramolecular cyclization is a powerful strategy for constructing the DHB core, typically involving the formation of an O-C2 or O-Aryl bond from a suitably functionalized phenolic precursor.
One prominent approach involves the cyclization of o-allylphenols. For instance, the treatment of o-allylphenols with bis(benzonitrile)palladium(II) chloride in boiling benzene (B151609) can yield the corresponding 2-methyl-2,3-dihydrobenzofuran derivatives. clockss.org Radical cyclization provides another route; single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade to build complex benzofuran (B130515) structures. nih.gov
Annulation reactions, which form a ring onto an existing structure, are also prevalent. A phosphorus(III)-mediated formal [4+1]-cycloaddition between o-quinone methides and 1,2-dicarbonyls yields 2,3-dihydrobenzofurans with a quaternary center at the C2 position. organic-chemistry.org Similarly, fluoride-induced desilylation of specific nitrate (B79036) precursors generates o-quinone methides that undergo intramolecular cyclization to form 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org
A summary of representative intramolecular cyclization approaches is presented below.
Table 1: Intramolecular Cyclization and Annulation Reactions for Dihydrobenzofuran Synthesis| Starting Material Type | Reagent/Catalyst | Key Transformation | Ref |
|---|---|---|---|
| o-Allylphenols | (C₆H₅CN)₂PdCl₂ | Palladium-mediated cyclization | clockss.org |
| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions | Radical cyclization cascade | nih.gov |
| o-Siloxybenzyl halides | Fluoride source, Sulfur ylides | Generation of o-quinone methide, Michael addition, and intramolecular substitution | cnr.it |
| o-Alkynylbenzeneboronic acids | Gold catalyst | Enolate formation, aldol (B89426) reaction, and Chan–Lam coupling | ucl.ac.uk |
| Phenolic Mannich base | Base | Generation of o-quinone methide, Michael addition with ylide, and intramolecular substitution | cnr.it |
Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the dihydrobenzofuran core. These methods often exhibit high efficiency and functional group tolerance.
A common strategy is the palladium-catalyzed intramolecular cyclization of o-allylphenols and their derivatives. clockss.org Another powerful method is the tandem cyclization/cross-coupling reaction. For example, a colloidal palladium nanoparticle-catalyzed process can be used to synthesize various benzofuran derivatives. A domino Heck-cyanation cascade involving palladium catalysis has been reported for the synthesis of 3-cyanomethyl 2,3-dihydrobenzofurans, highlighting the power of palladium to orchestrate multiple bond-forming events in a single operation. acs.org Furthermore, palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide access to a range of dihydrobenzofuran derivatives with good yields. organic-chemistry.org
Table 2: Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Intramolecular Cyclization | o-Allylphenols | (C₆H₅CN)₂PdCl₂ | 2-Methyl-2,3-dihydrobenzofurans | clockss.org |
| Iodine Atom Transfer Cycloisomerization | Olefin-tethered aryl iodides | Pd-catalyst with chiral ligand | Chiral 2,3-dihydrobenzofurans | organic-chemistry.org |
| (4+1) Annulation | 4-Vinylbenzodioxinones, Sulfur ylides | Pd(PPh₃)₄ | Substituted 2,3-dihydrobenzofurans | organic-chemistry.org |
| Domino Heck-Cyanation | - | Pd-catalyst | 3-Cyanomethyl 2,3-dihydrobenzofurans | acs.org |
Hydrogenation of Benzofuran Precursors
The reduction of the C2-C3 double bond in a pre-formed benzofuran ring is a direct and effective method for obtaining the 2,3-dihydrobenzofuran scaffold. This approach is particularly useful when the corresponding benzofuran is readily accessible.
Catalytic hydrogenation is the most common technique employed for this transformation. For instance, 2,3-dihydro-1-benzofuran-2-carboxylic acid can be prepared in high yield by the hydrogenation of benzofuran-2-carboxylic acid using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure. This method has been shown to be scalable, yielding a crystalline solid product after purification.
Table 3: Hydrogenation of Benzofuran-2-carboxylic Acid
| Substrate | Catalyst | Pressure | Time | Yield | Ref |
|---|---|---|---|---|---|
| Benzofuran-2-carboxylic acid | 10% Pd/C | 65–70 psi | 48 hours | 74% |
The transformation of benzofurans to dihydrobenzofurans is a recognized strategy in organic synthesis, with various catalytic systems available to effect the reduction. cnr.it
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot sequences are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps.
Several such approaches have been developed for dihydrobenzofuran synthesis. A domino Knoevenagel condensation-Michael addition-O-cyclization process involving arylformylacetonitriles, imidazolium (B1220033) ylides, and aromatic aldehydes can produce polyfunctionalized dihydrofurans. researchgate.net Another example involves the reaction of iminophenols with carbonates in the presence of a phosphine (B1218219) catalyst to afford 3-amino dihydrobenzofurans with good yield and high stereoselectivity. ucl.ac.uk Furthermore, a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans can be achieved through the generation of o-quinone methides followed by Michael addition of various nucleophiles and subsequent intramolecular cyclization. organic-chemistry.org
Regioselective and Chemoselective Introduction of the Carbonitrile Group
The introduction of the carbonitrile (cyano) group at the C2 position of the dihydrobenzofuran ring is the final key step in synthesizing the target molecule. This requires a method that is both regioselective (targeting the C2 position) and chemoselective (tolerating other functional groups).
Direct Cyanation and Related Transformations
Directly installing a cyano group onto the C2 position of a pre-formed 2,3-dihydrobenzofuran ring is challenging. While direct oxidative cyanation of aromatic systems like dibenzofuran (B1670420) has been reported, similar transformations on the saturated C2 position of dihydrobenzofuran are less common. researchgate.net However, several related strategies and plausible routes can be employed.
Nucleophilic Substitution: A classical and viable approach involves a two-step sequence. First, a leaving group, such as a halogen, is introduced at the C2 position. The resulting 2-halo-2,3-dihydrobenzofuran can then undergo a nucleophilic substitution (SN2) reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, to install the carbonitrile group. wikipedia.org The success of this reaction depends on the stability of the substrate and the reaction conditions used to avoid elimination side reactions.
Cyclization of Nitrile-Containing Precursors: An alternative strategy is to incorporate the nitrile group into the starting material before the cyclization step. For example, the cyclization of a precursor like an o-allyloxyphenyl acetonitrile (B52724) derivative could potentially form the desired 2-cyano-2,3-dihydrobenzofuran ring in a single step. While specific examples for this exact substrate are not prevalent, the general principle of cyclizing precursors that already contain the key functional groups is well-established in heterocyclic synthesis. clockss.org
Dehydration of Amides: A reliable indirect method involves the synthesis of the corresponding C2-carboxamide. 2,3-Dihydro-1-benzofuran-2-carboxylic acid can be synthesized via hydrogenation of its benzofuran precursor. This acid can then be converted to 2,3-dihydro-1-benzofuran-2-carboxamide using standard amide coupling procedures. The final step is the dehydration of the primary amide to the nitrile, which can be achieved using a variety of dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent. This multi-step sequence offers a robust and often high-yielding pathway to the target carbonitrile. researchgate.net
Table 4: Plausible and Related Methods for C2-Cyanation
| Method | Key Intermediate/Precursor | Key Reagents | Transformation | Ref |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Halo-2,3-dihydrobenzofuran | NaCN or KCN | SN2 Cyanation | wikipedia.org |
| Dehydration of Amide | 2,3-Dihydro-1-benzofuran-2-carboxamide | POCl₃, TFAA, etc. | Dehydration | researchgate.net |
| Domino Reaction | Arylformylacetonitriles, Ylides, Aldehydes | Organo-base | Knoevenagel-Michael-O-cyclization | researchgate.net |
| Cyclization of Nitrile Precursor | o-Allyloxyphenyl acetonitrile | Cyclization catalyst (e.g., Pd) | Intramolecular Cyclization | clockss.org |
Conversion of Other Functional Groups to Nitriles
One of the primary strategies for synthesizing 2,3-dihydro-1-benzofuran-2-carbonitrile involves the transformation of other functional groups on the pre-existing dihydrobenzofuran core. This approach is particularly useful when the starting materials containing other functional groups are readily accessible.
A common method is the dehydration of the corresponding primary amide, 2,3-dihydro-1-benzofuran-2-carboxamide. This transformation effectively removes a molecule of water from the amide to yield the nitrile. While traditional dehydrating agents can be used, modern reagents are often preferred for their milder reaction conditions and higher yields.
Another significant route is through nucleophilic substitution. In this method, a suitable leaving group at the C2 position of the 2,3-dihydro-1-benzofuran ring is displaced by a cyanide nucleophile. For instance, 2-bromo-2,3-dihydro-1-benzofuran can be treated with a cyanide salt, such as sodium or potassium cyanide, to produce the desired nitrile. The efficiency of this reaction is influenced by the nature of the leaving group and the solvent system employed.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The production of specific enantiomers of this compound is of high importance. Asymmetric synthesis techniques are employed to control the stereochemistry at the C2 position, yielding enantiomerically enriched products.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For example, a chiral alcohol like (R)-pantolactone can be used as a chiral auxiliary in the synthesis of 2,3-dihydrofurans. nih.gov In the synthesis of this compound, a chiral auxiliary can be attached to a precursor, such as 2,3-dihydro-1-benzofuran-2-carboxylic acid, to form a diastereomeric intermediate. nih.gov Subsequent reactions are then guided by the auxiliary to favor the formation of one diastereomer over the other. While this method can provide high stereoselectivity, it requires additional steps for the attachment and removal of the auxiliary. williams.edu
Organocatalytic Asymmetric Annulation Reactions
Organocatalysis, which uses small organic molecules to catalyze reactions, has become a powerful strategy for asymmetric synthesis. Asymmetric annulation reactions are particularly effective for constructing the chiral 2,3-dihydrobenzofuran ring system. researchgate.net For instance, a [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides, using a Cinchona alkaloid as a chiral leaving group, provides a highly enantio- and diastereoselective route to various 2,3-dihydrobenzofurans. nih.gov Similarly, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions to form the heterocyclic ring with high yields and enantiomeric excesses. organic-chemistry.org These methods are valued for their operational simplicity and strong stereocontrol. nih.gov
| Catalyst Type | Reaction | Key Features |
| Chiral Thiourea (B124793) | Michael addition/oxa-substitution | Cascade pathway, ambient temperature. researchgate.net |
| Cinchona Alkaloid | [4+1] Annulation | In situ generated ylides, high enantio- and diastereoselectivity. nih.gov |
| Bifunctional Aminoboronic Acid | Intramolecular oxa-Michael | High yields and ee's (up to 96%). organic-chemistry.org |
| Quinine-derived Urea | [3+2] Annulation | Minimal catalyst loading, high stereocontrol. |
Transition Metal-Catalyzed Enantioselective Routes
Transition metal catalysis provides a versatile and efficient means for the enantioselective synthesis of this compound. These methods typically involve a chiral ligand complexed to a metal center, which creates a chiral environment to influence the stereoselectivity of the reaction.
Palladium-catalyzed reactions are prominent in this area. For example, a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a Pd/TY-Phos system, yields chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Another approach is the palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, which produces optically active 2,3-dihydrobenzofurans. organic-chemistry.org Rhodium(III)-catalyzed C-H activation followed by a [3+2] annulation with 1,3-dienes also enables the construction of these structures, with an asymmetric approach having been demonstrated. organic-chemistry.org
| Metal/Ligand System | Reaction Type | Substrates |
| Pd/TY-Phos | Heck/Tsuji-Trost | o-bromophenols and 1,3-dienes organic-chemistry.org |
| Palladium Catalyst | Iodine Atom Transfer Cycloisomerization | Olefin-tethered aryl iodides organic-chemistry.org |
| Rhodium(III) Catalyst | C-H Activation/[3+2] Annulation | N-phenoxyacetamides and 1,3-dienes organic-chemistry.org |
Biocatalytic and Enzymatic Synthetic Pathways
Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective synthesis of complex 2,3-dihydrobenzofuran scaffolds. rochester.edustevens.edu These biocatalytic methods can achieve exceptional enantiopurity (>99.9% de and ee) and are scalable for preparative applications. rochester.edunih.gov The strategy often involves reactions like the cyclopropanation of benzofurans, where the enzyme controls the stereochemical outcome. rochester.edunih.gov This approach expands the synthetic toolbox for creating stereochemically rich molecules that are valuable in medicinal chemistry. rochester.edunih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to create more environmentally benign processes. This includes using catalytic methods over stoichiometric reagents, employing safer solvents, and designing atom-economical reactions.
The development of one-pot syntheses, where multiple reaction steps are performed in a single vessel, is a key green strategy that can improve efficiency and reduce waste. arkat-usa.org For example, a one-pot method for generating 3-substituted 2,3-dihydrobenzofurans involves the generation of o-quinone methides followed by a Michael addition and subsequent intramolecular cyclization. organic-chemistry.org The use of environmentally friendly solvents, such as trifluoroethanol, or even solvent-free conditions with sonication, can further enhance the green credentials of a synthesis. nih.govresearchgate.net These approaches often lead to shorter reaction times, simpler workups, and high yields of the desired products. researchgate.net
Solvent-Free and Mechanochemical Methods
The reduction or complete elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free and mechanochemical approaches represent significant progress in this area, offering benefits such as reduced waste, lower energy consumption, and often simplified purification procedures.
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is a particularly promising solvent-free technique. By grinding reactants together, often in the presence of a catalytic amount of a solid-state reagent, reactions can be carried out without bulk solvents. This method not only prevents solvent waste but can also lead to different reactivity and product selectivity compared to solution-phase reactions. While a specific mechanochemical synthesis for this compound is not yet prominently reported, the principles are applicable. A hypothetical approach could involve the solid-state reaction of a salicylaldehyde (B1680747) derivative with a suitable nitrile-containing reagent under ball-milling conditions.
Another relevant advancement is the use of Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MsOH) to promote the cyclization of phenolic substrates into the dihydrobenzofuran core, sometimes under neat or high-concentration conditions that minimize solvent use. nih.gov
Table 1: Comparison of Synthetic Approaches for Dihydrobenzofuran Scaffolds
| Method | Catalyst/Reagent | Solvent | Key Advantage | Potential for Nitrile Synthesis |
|---|---|---|---|---|
| Catalyst-Free Annulation | Sulfoxonium ylide | CH2Cl2 | Avoids metal catalysts, high yield. nih.gov | Adaptable by using a nitrile-functionalized ylide. |
| Brønsted Acid Catalysis | Polyphosphoric Acid (PPA) | Dimethylformamide | Metal-free, uses readily available acid. nih.gov | Applicable if starting phenol (B47542) contains a precursor to the nitrile group. |
| Mechanochemical Synthesis | Hypothetical | None | Eliminates bulk solvent waste, potential for unique reactivity. | Feasible by grinding a salicylaldehyde with a nitrile source. |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The goal is to design synthetic pathways where this value approaches 100%, thereby minimizing the generation of waste in the form of byproducts. researchgate.net
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Reactions with high atom economy are typically addition and rearrangement reactions, as they incorporate all or most of the reactant atoms into the product. jocpr.comscranton.edu In contrast, substitution and elimination reactions inherently have lower atom economy because they produce stoichiometric byproducts that are considered waste. scranton.edu
For the synthesis of this compound, a strategy focused on high atom economy would prioritize cyclization reactions that are additions or rearrangements. For example, a formal [4+1] cycloaddition, where an ortho-quinone methide (a four-atom component) reacts with a one-atom synthon for the C2-carbonitrile group, could be highly atom-economical. cnr.itrsc.org Lu et al. developed a metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates to form 2,3-dihydrobenzofurans, which exemplifies an atom-economical approach to constructing the core ring system. nih.gov
Waste minimization extends beyond atom economy to include the reduction of all non-product materials, such as solvents, catalysts, and reagents used in workup and purification. Key strategies include:
Catalytic Reagents: Using catalysts in small, substoichiometric amounts is vastly preferable to using stoichiometric reagents that are consumed in the reaction and generate significant waste. jocpr.com Rhodium-catalyzed C-H activation is one example of a catalytic method used to construct dihydrobenzofurans. organic-chemistry.org
Reaction Type Selection: Choosing reaction types like cycloadditions or rearrangements that are inherently more atom-economical. primescholars.com
Solvent Reduction: Employing solvent-free methods or using greener, recyclable solvents minimizes waste and environmental impact. nih.gov
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Addition Reaction
Let's consider a hypothetical atom-economical synthesis of the precursor 2,3-dihydro-1-benzofuran-2-carboxylic acid (MW: 164.16 g/mol ) via the reaction of salicylaldehyde (MW: 122.12 g/mol ) and a hypothetical C2-synthon like glyoxylic acid (MW: 74.04 g/mol ) in a cyclization-reduction sequence, where water (MW: 18.02) is eliminated.
| Reactant | Formula | Molecular Weight ( g/mol ) |
| Salicylaldehyde | C7H6O2 | 122.12 |
| Glyoxylic Acid | C2H2O3 | 74.04 |
| Total Reactant Mass | 196.16 | |
| Product | Formula | Molecular Weight ( g/mol ) |
| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | 164.16 |
| Byproduct | Formula | Molecular Weight ( g/mol ) |
| Water | H2O | 18.02 |
Note: This is a simplified, hypothetical reaction for illustrative purposes. The calculation of atom economy for the desired product (carboxylic acid) would be:
Atom Economy = (164.16 / 196.16) x 100 = 83.7%
This demonstrates that even with a simple byproduct like water, the atom economy is less than 100%. The goal of modern synthetic design is to push this value as high as possible by inventing new reactions that minimize or eliminate such byproducts. researchgate.net
Reactive Transformations and Derivatization Chemistry of 2,3 Dihydro 1 Benzofuran 2 Carbonitrile
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations. wikipedia.org
Nucleophilic Additions to the Nitrile (e.g., Grignard, Organolithium Reagents)
The carbon atom of the nitrile group in 2,3-dihydro-1-benzofuran-2-carbonitrile is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgchemguide.co.uk Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile to form an intermediate imine anion. masterorganicchemistry.comleah4sci.com Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comleah4sci.com
For instance, the reaction of this compound with a Grignard reagent, followed by acidic workup, would be expected to produce the corresponding 2-acyl-2,3-dihydro-1-benzofuran. masterorganicchemistry.comed.ac.uk The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed to the ketone. masterorganicchemistry.comlibretexts.org
Table 1: Nucleophilic Addition to this compound
| Reagent | Intermediate | Final Product |
| Grignard Reagent (RMgX) | Imine anion-magnesium salt | Ketone |
| Organolithium Reagent (RLi) | Imine anion-lithium salt | Ketone |
Reductions to Amines and Imines
The nitrile group can be reduced to a primary amine using various reducing agents. chemguide.co.uk Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com The reaction with LiAlH₄ involves the addition of hydride ions to the nitrile carbon, followed by quenching with water or acid to yield the primary amine, (2,3-dihydro-1-benzofuran-2-yl)methanamine. chemguide.co.ukyoutube.com
Catalytic hydrogenation, typically employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, also effectively reduces the nitrile to the corresponding primary amine. commonorganicchemistry.com It is important to note that under certain catalytic hydrogenation conditions, secondary and tertiary amines can be formed as byproducts. commonorganicchemistry.com
Partial reduction to an imine can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), which, upon hydrolysis, would yield the corresponding aldehyde.
Table 2: Reduction Products of this compound
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | (2,3-Dihydro-1-benzofuran-2-yl)methanamine |
| Catalytic Hydrogenation (H₂/catalyst) | (2,3-Dihydro-1-benzofuran-2-yl)methanamine |
| Diisobutylaluminium Hydride (DIBAL-H) | 2,3-Dihydro-1-benzofuran-2-carbaldehyde (after hydrolysis) |
Hydrolysis and Related Transformations to Amides and Carboxylic Acids
The hydrolysis of the nitrile group in this compound can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. weebly.comlibretexts.org
Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of 2,3-dihydro-1-benzofuran-2-carboxylic acid. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis : Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields 2,3-dihydro-1-benzofuran-2-carboxylic acid. weebly.comchemguide.co.uk The initial product of the basic hydrolysis is the carboxylate salt, which upon acidification, gives the free carboxylic acid. libretexts.org
Partial hydrolysis to the amide, 2,3-dihydro-1-benzofuran-2-carboxamide, can be achieved under milder conditions.
[3+2] Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazoles)
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.eduethz.ch A significant example is the synthesis of tetrazoles. organic-chemistry.orgnih.gov This reaction typically involves treating the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid or a transition metal catalyst. organic-chemistry.orggoogle.com The resulting product would be 5-(2,3-dihydro-1-benzofuran-2-yl)-1H-tetrazole. These cycloaddition reactions are a powerful tool for creating complex heterocyclic structures from simpler precursors. uchicago.eduwikipedia.orgrsc.org
Transformations of the Dihydrofuran Ring System
The dihydrofuran ring of this compound can also undergo chemical transformations, particularly ring-opening reactions.
Ring-Opening Reactions and Subsequent Derivatizations
The ether linkage in the dihydrofuran ring can be cleaved under certain conditions. For instance, treatment with strong acids or Lewis acids can lead to ring-opening. mdpi.comnih.gov This can be a deliberate step to access different molecular scaffolds. For example, a Lewis acid-catalyzed intramolecular cascade ring-opening benzannulation of similar 2,3-dihydrofuran (B140613) acetals has been reported to generate benzo-fused aromatic systems. nih.gov While specific studies on the ring-opening of this compound itself are not widely documented, the general reactivity of the dihydrofuran ring suggests that such transformations are feasible and could lead to functionalized phenolic derivatives.
Dehydrogenation and Aromatization to Benzofurans
The conversion of the this compound scaffold to the corresponding aromatic benzofuran (B130515) is a crucial transformation. This dehydrogenation process leads to the formation of 2-cyanobenzofurans, which are valuable intermediates in the synthesis of various biologically active molecules, including hepatitis C virus inhibitors and blue light-emitting fluorophores. nih.gov
One-pot synthesis methodologies have been developed to facilitate this transformation. For instance, α-(het)aroyl-α-(2-bromoaryl)acetonitriles can undergo an in-situ copper-catalyzed intramolecular O-arylation to yield 2-(het)aryl/alkyl-3-cyanobenzofurans in high yields. nih.gov Another approach involves the treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide at elevated temperatures, which unexpectedly yields 2-methyl-3-phenylbenzofuran. arkat-usa.org
Functionalization at the 2- and 3-Positions of the Dihydrofuran Ring
The dihydrofuran ring of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives.
Functionalization at the 2-Position
The C2 position, bearing the carbonitrile group, is a key site for introducing molecular diversity. The presence of the nitrile group allows for various chemical manipulations. For instance, the synthesis of 2,3-disubstituted benzofurans can be achieved through various synthetic routes. nih.gov
Functionalization at the 3-Position
The C3 position of the dihydrofuran ring is also amenable to functionalization. For example, palladium-catalyzed tandem cyclization/Suzuki-coupling reactions have been employed to introduce substituents at this position. nih.gov Additionally, bifunctional aminoboronic acids can catalyze intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford functionalized 2,3-dihydrobenzofurans. organic-chemistry.org Research has also shown that 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones can be synthesized through the rearrangement of 2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides. arkat-usa.org
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, providing pathways to a variety of substituted derivatives.
Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.org The dihydrofuran ring and the carbonitrile group influence the regioselectivity of the reaction. The interplay of their activating or deactivating and directing effects dictates the position of the incoming electrophile. libretexts.orgmsu.edu The mechanism typically involves the generation of an electrophile, its attack on the benzene ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.com
Nucleophilic Aromatic Substitution
While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly if the benzene ring is activated by strong electron-withdrawing groups. rsc.org The Truce-Smiles rearrangement, for example, involves an intramolecular nucleophilic aromatic substitution. lakeheadu.ca
Metal-Catalyzed Cross-Coupling Reactions on the Benzene Ring
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the benzene ring of halo-substituted this compound. wiley.comyoutube.com These reactions significantly expand the synthetic utility of this scaffold.
| Reaction | Catalyst | Coupling Partner | Product Type |
| Suzuki Coupling | Palladium complexes | Organoboron compounds | Aryl- or vinyl-substituted benzofurans |
| Heck Reaction | Palladium complexes | Alkenes | Alkenyl-substituted benzofurans |
| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkynes | Alkynyl-substituted benzofurans |
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.net The Heck reaction facilitates the substitution of a vinylic hydrogen with an aryl or vinyl group. beilstein-journals.org The Sonogashira coupling reaction, which combines a terminal alkyne with an aryl or vinyl halide, has been utilized in the synthesis of benzofuran derivatives through the coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization. nih.gov
Rearrangement Reactions Involving the Benzofuran-Carbonitrile Moiety
Rearrangement reactions offer elegant pathways to restructure the benzofuran-carbonitrile framework, leading to novel molecular architectures. berhamporegirlscollege.ac.inyoutube.combyjus.com
Truce-Smiles Rearrangement
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. rsc.orglakeheadu.ca This reaction can be used to form a new carbon-carbon bond and a chiral center, offering significant synthetic potential. lakeheadu.ca The success of the rearrangement often depends on the presence of strong electron-withdrawing groups on the aromatic ring. rsc.org
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed self-condensation of a dinitrile to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orgnumberanalytics.combuchler-gmbh.comlscollege.ac.in This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming five- to eight-membered rings. wikipedia.orgchem-station.com
Computational and Theoretical Investigations of 2,3 Dihydro 1 Benzofuran 2 Carbonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a foundational understanding of a compound's chemical nature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net
For 2,3-dihydro-1-benzofuran-2-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system, particularly the benzene (B151609) moiety and the oxygen atom. In contrast, the LUMO is likely to be centered on the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer (ICT) from the benzofuran ring to the nitrile group upon electronic excitation.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | -6.29 | -2.10 | 4.19 | researchgate.net |
| Dihydroxy-Dihydro-Indeno-Benzofuran-Dione | DFT/B3LYP/6-311++G(d,p) | -6.83 | -3.04 | 3.79 | researchgate.net |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | DFT (not specified) | Not Specified | Not Specified | Not Specified | nih.gov |
The data illustrates that derivatives with extended conjugation or electron-donating/withdrawing groups tend to have smaller energy gaps, indicating higher reactivity.
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons and its high electronegativity. The oxygen atom of the dihydrofuran ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the benzene ring and the dihydrofuran moiety would display positive potential (blue), making them susceptible to nucleophilic interactions. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors. researchgate.netresearchgate.net
Reactivity Descriptors (e.g., Fukui Functions, Hardness/Softness Indices)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S).
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Chemical Hardness (η): The resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.
Local reactivity is described by the Fukui function (f(r)) , which identifies the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. researchgate.net
For this compound, the carbon atom of the nitrile group is expected to have a high value of f+ and thus be the primary site for nucleophilic attack. The atoms of the benzene ring are likely to have high f- values, making them the preferred sites for electrophilic attack.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Ease of charge transfer |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes, the energy barriers between them, and how its geometry is influenced by stereochemistry.
Rotational Barriers and Conformational Preferences
The 2,3-dihydro-1-benzofuran ring system is not planar and can adopt various puckered conformations. The flexibility of the dihydrofuran ring is a key aspect of its conformational landscape. Furthermore, the nitrile substituent at the C2 position can rotate, leading to different rotamers.
Computational studies on similar systems can be used to estimate the rotational barriers. For instance, studies on N-benzhydrylformamides have used DFT calculations to determine rotational barriers of different molecular fragments. mdpi.com For this compound, the rotation of the C-CN bond would have a specific energy barrier, and the interconversion between different puckered conformations of the dihydrofuran ring would also be associated with energy barriers. These barriers determine the conformational dynamics of the molecule at a given temperature.
Stereochemical Influence on Molecular Geometry
Studies on substituted 2,3-diphenyl-1,3-thiazolidin-4-ones have shown that substituents on the phenyl rings affect the electron density and conformation of the heterocyclic ring. psu.edu Similarly, the stereochemical configuration at C2 of this compound will influence the dihedral angles of the ring and the orientation of the nitrile group relative to the benzofuran moiety. This, in turn, can affect the molecule's interaction with other molecules, including enzymes and receptors, making stereochemistry a critical factor in its biological activity.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. By simulating the interactions between molecules, it is possible to identify the most likely routes a reaction will follow, characterize the fleeting transition states that connect reactants and products, and determine the energy changes that govern the reaction's speed and outcome.
The elucidation of a reaction mechanism hinges on the identification of its transition states (TS)—the highest energy points along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate these unstable structures. A key characteristic of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Once a transition state is characterized, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy or energy barrier. A higher energy barrier corresponds to a slower reaction rate. For instance, in reactions involving related heterocyclic compounds, computational studies have quantified the energy barriers for key steps. In a one-pot synthesis of pyrrolidinedione derivatives from coumarin, the energy barrier for the initial Michael addition was calculated to be 21.7 kJ mol⁻¹, while a subsequent proton transfer step had a significantly higher barrier of 197.8 kJ mol⁻¹. These calculations provide a quantitative understanding of the reaction kinetics.
Table 1: Illustrative Energy Barriers for a Hypothetical Reaction Step This table presents hypothetical data to illustrate the concept, as specific computational studies on this reaction for the title compound are not available.
| Reaction Step | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Reactant → Transition State 1 | B3LYP/6-31G(d) | 25.5 |
| Intermediate → Transition State 2 | B3LYP/6-31G(d) | 15.2 |
Beyond individual energy barriers, computational chemistry allows for the mapping of entire potential energy surfaces, revealing all possible reaction pathways. This is crucial for understanding selectivity in reactions where multiple products can be formed. For example, in the synthesis of various benzofuran derivatives, computational analysis can help predict whether a reaction will favor cyclization, cross-coupling, or other transformations by comparing the energy profiles of competing pathways. nih.gov
The synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold can proceed through various routes, such as the intramolecular cyclization of ortho-allylphenols or cycloaddition reactions. nist.gov Computational pathway analysis would involve modeling each proposed mechanistic step, calculating the energies of all intermediates and transition states, and constructing a comprehensive reaction energy profile. This profile would highlight the most energetically favorable path, thereby identifying the operative reaction mechanism.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating the spectroscopic parameters of a molecule, researchers can corroborate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's electronic and geometric structure.
The prediction of infrared (IR) and Raman spectra through computational methods is a well-established practice. DFT calculations, often using functionals like B3LYP with Pople-style basis sets such as 6-311G(d,p), can accurately compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and rocking of chemical bonds.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. dtic.mildtic.mil The computed IR intensities and Raman activities help in assigning the peaks observed in experimental spectra. For this compound, key predicted vibrations would include the characteristic C≡N nitrile stretch, various C-O and C-C stretching modes of the dihydrofuran ring, and C-H bending modes of the aromatic ring. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table contains representative theoretical data based on known vibrational frequency ranges for the functional groups present.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | 2250 - 2230 | Medium |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Dihydrofuran Ring | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | Ether | 1275 - 1200 | Strong |
Theoretical calculations are frequently used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework. sfasu.edu The choice of functional and basis set is crucial for accuracy, with methods like B3LYP/6-311+G(d,p) often providing good correlation with experimental data. sfasu.edu
Modern approaches also leverage machine learning and graph neural networks, trained on vast datasets of DFT-calculated and experimental shifts, to achieve high prediction accuracy with root mean square errors often below 0.3 ppm for ¹H shifts. nih.govcolostate.edu For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the diastereotopic methylene (B1212753) protons at C3, and the single proton at the C2 chiral center, aiding in the complete assignment of experimental spectra.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents plausible theoretical values to illustrate the output of NMR prediction software.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-H | ~5.3 | ~75 |
| C3-H (diastereotopic) | ~3.4, ~3.6 | ~30 |
| C3-H' (diastereotopic) | ~3.4, ~3.6 | |
| Aromatic-H | ~6.8 - 7.3 | ~110 - 160 |
| CN (Nitrile Carbon) | - | ~117 |
Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers. These enantiomers interact differently with plane-polarized light, a phenomenon captured by chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). Time-dependent DFT (TD-DFT) calculations have become a standard method for predicting ECD spectra.
Computational studies on related chiral 2,3-dihydrobenzofuran derivatives have established a direct correlation between the conformation (helicity) of the five-membered dihydrofuran ring and the sign of the Cotton effects in the ECD spectrum. A P-helical (P for plus) conformation of the heterocyclic ring typically results in a negative Cotton effect for the ¹L(b) electronic transition, while an M-helical (M for minus) conformation leads to a positive one. By comparing the predicted ECD spectrum with the experimental one, the absolute configuration of an enantiomer can be determined.
Table 4: Predicted Correlation between Ring Conformation and ECD Signal for 2,3-Dihydrobenzofuran Chromophores
| Ring Helicity | Predicted Sign of ¹L(b) Band Cotton Effect | Associated Absolute Configuration |
|---|---|---|
| P (Plus) | Negative | (S) - Hypothetical Assignment |
| M (Minus) | Positive | (R) - Hypothetical Assignment |
Compound Index
Applications and Advanced Methodological Roles of 2,3 Dihydro 1 Benzofuran 2 Carbonitrile in Chemical Sciences
Utilization as a Versatile Synthetic Building Block for Complex Molecules
Precursor to Structurally Diverse Heterocyclic Compounds
The nitrile functionality of 2,3-dihydro-1-benzofuran-2-carbonitrile is a key feature that allows for its elaboration into more complex heterocyclic systems. The nitrile group can undergo a range of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions, to generate a diverse array of products.
For instance, catalytic hydrogenation of the nitrile can yield the corresponding aminomethyl derivative. illinois.edu This primary amine serves as a nucleophile or a building block for constructing nitrogen-containing heterocycles. While specific examples starting from this compound are not prevalent in the literature, related benzofuran-based nitriles have been shown to be effective precursors. For example, 3-(benzofuran-2-yl)-3-oxopropanenitrile reacts with various reagents to form pyrazole (B372694) and thiadiazole derivatives, demonstrating the synthetic potential of the nitrile group on the benzofuran (B130515) scaffold. researchgate.net
Furthermore, the dihydrobenzofuran core itself can be constructed through various modern synthetic methods, including palladium-catalyzed reactions and intramolecular additions, which often yield substituted products that are precursors to other complex molecules. organic-chemistry.org
Table 1: Examples of Heterocycles Synthesized from Benzofuran Precursors This table illustrates the types of heterocyclic systems that can be accessed from functionalized benzofuran precursors, highlighting the synthetic potential of the scaffold.
| Precursor Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | Pyrazoles | researchgate.net |
| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Phenyl isothiocyanate, Chloroacetonitrile | Thiadiazoles | researchgate.net |
| Benzylidenebarbiturates and Cyclohexane-1,3-diones | Electrocatalytic cascade assembly | Spiro[1-benzofuran-2,5'-pyrimidines] | researchgate.net |
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. The 2,3-dihydrobenzofuran (B1216630) structure is both a target and a key intermediate in such reactions.
A notable example is the enantio- and diastereoselective hydrogenation of benzofurans. nih.gov In this process, a homogeneous chiral catalyst first reduces the benzofuran to a 2,3-dihydrobenzofuran intermediate. nih.gov This intermediate is then subjected to a second, heterogeneous catalyst in the same pot to achieve complete hydrogenation of the benzene (B151609) ring, resulting in complex octahydrobenzofurans with multiple defined stereocenters. nih.gov The 2,3-dihydrobenzofuran is the crucial, stereodefined intermediate that dictates the final product's stereochemistry. nih.gov
Additionally, derivatives of the target compound, such as 2,3-dihydro-1-benzofuran-2-carboxylic acid, have been utilized in palladium-catalyzed tandem cyclization/Suzuki-coupling reactions to create complex, substituted dihydrobenzofurans. nih.gov Cascade strategies have also been developed for the efficient synthesis of aminobenzofuran spiro-derivatives. nih.gov These examples underscore the importance of the dihydrobenzofuran scaffold as a stable intermediate that enables complex molecular architecture to be built in a highly efficient manner.
Role in Materials Chemistry Research
The benzofuran ring system is recognized for its valuable electrochemical and photochemical properties, making it an attractive component for organic electronic materials. nih.govnih.gov Research has extended to the 2,3-dihydrobenzofuran scaffold for applications in advanced functional materials.
Monomer or Component in Polymer Synthesis
The polymerization of benzofuran itself has been studied, indicating that the heterocyclic system is amenable to forming polymer chains. acs.org Asymmetric cationic polymerization of benzofuran can produce rigid, optically active polymers with high glass-transition temperatures, which are potentially useful as transparent thermoplastics. acs.org While the direct polymerization of this compound has not been specifically detailed, the potential exists. The nitrile group could be modified post-polymerization, or the dihydrobenzofuran unit could be incorporated as a comonomer to impart specific thermal or optical properties to a polymer. The field of organocatalysis is also being explored for high-temperature bulk polymerization processes, which could provide new avenues for creating polymers from such heterocyclic monomers. nih.gov
Constituents in Advanced Functional Materials (e.g., Optoelectronic Materials, OLEDs)
A significant application of dihydrobenzofuran derivatives is emerging in the field of organic light-emitting diodes (OLEDs). researchgate.net Researchers have synthesized specific dimethyl-dihydrobenzofuran derivatives and successfully applied them as electron-blocking layer (EBL) materials in blue fluorescent OLEDs. researchgate.net These materials contribute to devices that exhibit high efficiency and long operational lifetimes. researchgate.net The rigid dihydrobenzofuran scaffold, combined with other aromatic moieties, provides the necessary thermal stability and electronic properties for effective charge management within the OLED device structure. researchgate.net This demonstrates a direct and impactful role for the 2,3-dihydrobenzofuran core in cutting-edge materials science.
Table 2: Dihydrobenzofuran Derivatives in Blue Fluorescent OLEDs This table presents data on specific dihydrobenzofuran-containing molecules synthesized for use as electron-blocking materials.
| Compound Name Abbreviation | Full Chemical Name | Role in OLED | Reference |
|---|---|---|---|
| ΔΦΒΔΔβΑ | 7-(5-(dibenzo[b,d]furan-4-yl)-[1,1′-biphenyl]-3-yl)-12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine | Electron Blocking Layer (EBL) | researchgate.net |
| BDFPDDbA | 7-(3,5-bis(dibenzo[b,d]furan-4-yl)phenyl)-12,12-dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine | Electron Blocking Layer (EBL) | researchgate.net |
| BDFPDDcA | 13-(3,5-bis(dibenzo[b,d]furan-4-yl)phenyl)-5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine | Electron Blocking Layer (EBL) | researchgate.net |
Ligand Design and Organocatalytic Applications
The rigid, three-dimensional structure of the 2,3-dihydrobenzofuran scaffold makes it an attractive framework for the design of ligands and organocatalysts.
In the area of ligand design, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov This work involved the synthesis of derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid, which were then coupled with various amines. nih.gov The study highlights how the dihydrobenzofuran scaffold can be systematically modified to optimize binding affinity and selectivity for a specific biological target.
In the realm of organocatalysis, which uses small organic molecules to accelerate reactions, various molecular scaffolds are employed to create effective catalysts. beilstein-journals.orgnih.gov While this compound itself has not been reported as an organocatalyst, its structural motifs are relevant. For example, bifunctional organocatalysts have been used to facilitate reactions that produce related heterocyclic structures like dihydroisobenzofurans. organic-chemistry.orgorganic-chemistry.org This suggests that the dihydrobenzofuran framework has the potential to be developed into a new class of chiral organocatalysts, with the nitrile group or its derivatives serving as a potential binding site or functional group within the catalyst's structure.
As Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid, chiral scaffold of 2,3-dihydro-1-benzofuran makes it an attractive platform for the design of novel ligands. While direct applications of this compound as a ligand are not extensively documented, its derivatives, particularly those with coordinating groups, have shown significant promise.
The nitrile group in this compound can be readily transformed into other functional groups, such as carboxylic acids or amines, which are common coordinating moieties in chiral ligands. For instance, P-chiral phosphorus ligands incorporating a 2,3-dihydrobenzo[d] organic-chemistry.orgrsc.orgoxaphosphole motif have been successfully developed and have demonstrated high efficiency in a variety of asymmetric transformations. nist.gov These ligands, which share the core dihydrobenzofuran structure, exhibit unique properties such as conformational rigidity and high tunability of their steric and electronic characteristics. nist.gov This has led to their successful application in asymmetric hydrogenations, providing access to chiral amines, alcohols, and carboxylic acids with excellent enantioselectivities and high turnover numbers. nist.gov
Furthermore, the synthesis of chiral substituted 2,3-dihydrobenzofurans has been achieved with high enantioselectivity through methods like the palladium-catalyzed Heck/Tsuji-Trost reaction. organic-chemistry.org This highlights the feasibility of creating a diverse library of chiral dihydrobenzofuran derivatives that could be explored as ligands in a wide range of metal-catalyzed asymmetric reactions. The inherent chirality of the 2,3-dihydro-1-benzofuran backbone provides a robust framework for inducing stereoselectivity in catalytic processes.
Table 1: Examples of Asymmetric Reactions for the Synthesis of Chiral 2,3-Dihydrobenzofurans
| Reaction Type | Catalyst/Ligand System | Product Type | Enantiomeric Excess (ee) | Reference |
| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | Chiral substituted 2,3-dihydrobenzofurans | Excellent | organic-chemistry.org |
| Intramolecular Addition | Not specified | Chiral 3-hydroxy-2,3-dihydrobenzofurans | Good | organic-chemistry.org |
| Iodine Atom Transfer Cycloisomerization | Palladium-based | Optically active 2,3-dihydrobenzofurans | Good | organic-chemistry.org |
| [3+2] Cyclization | Chiral Phosphoric Acid | 3-Amino-2,3-dihydrobenzofurans | Excellent | nih.gov |
| Dearomative 1,3-Dipolar Cycloaddition | Cu(I)/(S,Sp)-iPr-Phosferrox | Chiral rsc.orgresearchgate.net-fused hydrobenzofurans | Good to high | researchgate.net |
As Organocatalysts or Their Precursors
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. The chiral nature of this compound makes it and its derivatives attractive candidates for development as organocatalysts.
The nitrile group can be reduced to a primary amine, which is a key functional group in many organocatalysts, including those used in enamine and iminium ion catalysis. For example, the deprotected product of a Ru-NHC-catalyzed asymmetric hydrogenation of a benzofuran derivative, a secondary amine, has been shown to be an excellent organocatalyst for intermolecular asymmetric 1,4-addition reactions, achieving high yields and enantioselectivities. nih.gov This demonstrates the potential of dihydrobenzofuran-based amines to act as effective organocatalysts.
Moreover, bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base or a hydrogen-bond donor, are highly effective in controlling the stereochemical outcome of reactions. A bifunctional aminoboronic acid has been successfully employed to facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to the formation of chiral heterocycles with high enantiomeric excess. organic-chemistry.org This suggests that derivatives of this compound, functionalized with appropriate acidic and basic moieties, could serve as novel bifunctional organocatalysts. The rigid dihydrobenzofuran backbone would provide a well-defined spatial arrangement of the catalytic groups, which is crucial for achieving high stereoselectivity. An efficient asymmetric cascade pathway for constructing trans-2,3-dihydrobenzofurans has been established using a chiral thiourea (B124793) catalyst, further highlighting the utility of organocatalysis in synthesizing and utilizing this scaffold. researchgate.net
Table 2: Organocatalytic Synthesis of Chiral 2,3-Dihydrobenzofurans
| Reaction Type | Organocatalyst Type | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Intramolecular aza- and oxa-Michael reactions | Bifunctional aminoboronic acid | Cyclization of α,β-unsaturated carboxylic acids | up to 96% | organic-chemistry.org |
| Asymmetric Cascade Reaction | Chiral Thiourea | Michael addition followed by oxa-substitution | Not specified | researchgate.net |
| Intermolecular 1,4-addition | Secondary amine derived from hydrogenated benzofuran | Addition to nitroolefins | High | nih.gov |
Methodological Advancements in Synthetic Organic Chemistry Facilitated by the Compound
The development of novel synthetic methods is crucial for advancing the field of organic chemistry. The 2,3-dihydro-1-benzofuran framework has been at the center of numerous methodological advancements, and the specific functionalization present in this compound makes it a valuable building block in this context.
The synthesis of the 2,3-dihydrobenzofuran core itself has seen significant progress. organic-chemistry.org Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a redox-neutral [3+2] annulation to construct these scaffolds with good functional group compatibility. organic-chemistry.org Another notable advancement is the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036), which generates an o-quinone methide intermediate that undergoes a Michael addition and subsequent intramolecular cyclization to afford 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org
The nitrile group of this compound is a versatile handle for a variety of chemical transformations. It can participate in cycloaddition reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, providing access to a wide range of derivatives. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures based on the dihydrobenzofuran scaffold. For example, the synthesis of benzoyl-substituted benzofuran heterocycles has been achieved by treating aryl boronic acids with 2-(2-formylphenoxy)acetonitriles via a palladium-catalyzed reaction, showcasing the utility of the nitrile group in C-C bond formation. nih.gov
The development of one-pot syntheses for 2,3-disubstituted dihydrobenzofurans via rhodium-catalyzed intramolecular cyclization further streamlines access to these valuable compounds. rsc.org These methodological advancements, which often utilize precursors with functionalities similar to those in this compound, underscore the importance of this class of compounds in enabling the efficient and selective synthesis of complex organic molecules.
Table 3: Methodological Advancements in the Synthesis of 2,3-Dihydrobenzofurans
| Method | Key Intermediate/Reaction | Substrate Scope | Key Features | Reference |
| Rh(III)-catalyzed C-H activation | Carbooxygenation of 1,3-dienes | N-phenoxyacetamides, 1,3-dienes | Redox-neutral, chemoselective, good functional group compatibility | organic-chemistry.org |
| Fluoride-induced desilylation | o-Quinone methide generation, Michael addition | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, various nucleophiles | One-pot, regioselective synthesis of 3-substituted derivatives | organic-chemistry.org |
| Rhodium-catalyzed intramolecular cyclization | Not specified | Not specified | One-pot synthesis of 2,3-disubstituted derivatives | rsc.org |
| Palladium-catalyzed tandem cyclization/Suzuki-coupling | Not specified | Phenols, 3-bromo-2-methylpropene | Access to 3,3-disubstituted-2,3-dihydro-1-benzofurans | nih.gov |
Historical Perspectives and Evolution of Research on 2,3 Dihydro 1 Benzofuran 2 Carbonitrile
Early Discoveries and Pioneering Synthetic Approaches to the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran (B1216630) skeleton is a key structural motif present in numerous natural products and biologically active compounds. acs.org Initial forays into the synthesis of this scaffold were often extensions of classical ether synthesis and cyclization reactions. Early methods frequently involved the intramolecular cyclization of appropriately substituted phenols.
One of the foundational approaches involves the Claisen rearrangement of allyl aryl ethers, which, upon subsequent cyclization, can yield dihydrobenzofuran structures. Another classical strategy is the intramolecular Williamson ether synthesis, where a phenoxide attacks an alkyl halide tethered to the ortho position.
The 20th century saw the development of more sophisticated methods, including transition metal-catalyzed reactions. Palladium-catalyzed reactions, for instance, became a cornerstone for the construction of the dihydrobenzofuran ring system. These include intramolecular Heck reactions and Tsuji-Trost reactions of ortho-halo- or ortho-triflyloxy-phenols with alkenes. The use of various transition metals has expanded the synthetic toolbox, with rhodium, copper, iridium, and nickel catalysts enabling diverse and efficient cyclization strategies under increasingly mild conditions. rsc.org
A significant conceptual advance was the utilization of o-quinone methides as reactive intermediates. These can be generated in situ from various precursors and undergo cycloaddition reactions with alkenes to furnish the dihydrobenzofuran core. This approach has proven to be particularly versatile for the synthesis of highly substituted derivatives.
Below is a table summarizing some of the pioneering synthetic approaches to the 2,3-dihydrobenzofuran scaffold:
Table 1: Pioneering Synthetic Approaches to the 2,3-Dihydrobenzofuran Scaffold
| Method | Description | Key Reagents/Catalysts |
|---|---|---|
| Intramolecular Williamson Ether Synthesis | Cyclization of an ortho-substituted phenol (B47542) bearing an alkyl halide. | Base (e.g., K₂CO₃, NaH) |
| Claisen Rearrangement/Cyclization | Thermal or acid-catalyzed rearrangement of an allyl aryl ether followed by cyclization. | Heat, Lewis or Brønsted acids |
| Palladium-Catalyzed Cyclizations | Intramolecular coupling of ortho-functionalized phenols with alkenes. | Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| o-Quinone Methide Cycloaddition | In situ generation of o-quinone methides followed by [4+2] or other cycloadditions with alkenes. | Various precursors and catalysts |
Development of Nitrile Chemistry in Complex Heterocyclic Systems
The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and various nitrogen-containing heterocycles. researchgate.netebsco.com The introduction of a nitrile group into a complex heterocyclic system like 2,3-dihydrobenzofuran can be achieved through several established methods of nitrile synthesis. ebsco.com
One of the most common methods for introducing a nitrile group is through nucleophilic substitution (SN2) reactions, where a cyanide salt, such as sodium or potassium cyanide, displaces a leaving group (e.g., a halide) on a suitable precursor. libretexts.org For the synthesis of 2,3-dihydro-1-benzofuran-2-carbonitrile, a precursor such as 2-bromo-2,3-dihydro-1-benzofuran could theoretically be used.
Another widely used method is the dehydration of a primary amide. nih.gov Thus, 2,3-dihydro-1-benzofuran-2-carboxamide could be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to yield the corresponding nitrile. The Sandmeyer reaction, involving the diazotization of an amino group followed by treatment with a copper(I) cyanide, represents another classical route, though it is more commonly applied to aromatic systems.
The reactivity of the nitrile group in the this compound system is characteristic of nitriles in general. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-2-carboxylic acid. organic-chemistry.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would afford the corresponding primary amine, (2,3-dihydro-1-benzofuran-2-yl)methanamine. organic-chemistry.org The nitrile's electrophilic carbon atom can also be attacked by organometallic reagents, such as Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine.
Evolution of Asymmetric Synthesis Techniques Applicable to this Compound Class
The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) has been a major focus of modern organic chemistry. This is particularly important for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities.
The asymmetric synthesis of chiral 2,3-dihydrobenzofurans has been approached in several ways. One strategy involves the use of chiral catalysts in the cyclization step. For instance, asymmetric palladium-catalyzed intramolecular reactions have been developed using chiral phosphine (B1218219) ligands to induce enantioselectivity. acs.org Similarly, organocatalysis has emerged as a powerful tool, with chiral Brønsted acids or bases being used to catalyze the enantioselective formation of the dihydrobenzofuran ring. nih.gov
Another approach is the asymmetric cyanation of a suitable precursor. This can involve the use of a chiral cyanating agent or a chiral catalyst to control the addition of a cyanide group. nih.govnih.gov For example, the enantioselective addition of cyanide to an imine derived from a dihydrobenzofuran precursor (a Strecker-type reaction) could be a viable route. nih.gov The development of cyanide-free methods for the enantioselective synthesis of chiral nitriles is also an area of active research, driven by the desire to avoid the use of toxic cyanide reagents. acs.org
Recent advancements have also focused on the kinetic resolution of racemic mixtures of dihydrobenzofuran derivatives. This involves using a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Chemoenzymatic methods, utilizing enzymes like nitrilases, have shown promise for the selective hydrolysis of one enantiomer of a racemic nitrile, yielding an enantiomerically pure carboxylic acid and the unreacted nitrile. researchgate.net
Table 2: Asymmetric Synthesis Strategies for Chiral Dihydrobenzofurans
| Strategy | Description | Example Catalyst/Reagent |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst in the ring-forming reaction. | Chiral phosphine ligands with Pd, chiral Brønsted acids |
| Asymmetric Cyanation | Enantioselective introduction of the cyano group. | Chiral Lewis acids or organocatalysts with a cyanide source |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Chiral starting materials |
Shifting Research Paradigms and Emerging Areas of Investigation
The research landscape for dihydrobenzofuran derivatives has evolved from a primary focus on synthetic methodology to a more application-driven approach, particularly in medicinal chemistry. The rigid, three-dimensional structure of the dihydrobenzofuran scaffold makes it an attractive framework for the design of new therapeutic agents.
Derivatives of 2,3-dihydrobenzofuran have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govthesciencein.org The introduction of a nitrile group at the C2 position can significantly modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic potential.
Current research is increasingly focused on the development of highly selective and potent inhibitors of specific biological targets, such as enzymes or receptors. The ability to synthesize enantiomerically pure this compound and its derivatives is crucial in this context, as it allows for a more precise understanding of structure-activity relationships.
Emerging areas of investigation include:
Fluorinated Derivatives: The incorporation of fluorine atoms into the dihydrobenzofuran scaffold is being explored to enhance metabolic stability and bioavailability. nih.gov
Natural Product Synthesis: The dihydrobenzofuran core is a key component of many complex natural products. Research continues to focus on the efficient total synthesis of these molecules, often employing novel synthetic strategies. rsc.org
Photoredox Catalysis: The use of visible light-activated photoredox catalysis is a growing trend in organic synthesis, offering mild and environmentally friendly conditions for the construction and functionalization of the dihydrobenzofuran ring. nih.gov
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to the synthesis of complex molecules. Sequential C-H functionalization reactions are being developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. figshare.com
The continued development of novel synthetic methods, coupled with a deeper understanding of the biological roles of dihydrobenzofuran derivatives, will undoubtedly lead to new discoveries and applications for compounds like this compound in the years to come.
Future Directions and Unexplored Frontiers in 2,3 Dihydro 1 Benzofuran 2 Carbonitrile Research
Development of Novel and Highly Efficient Green Synthetic Strategies
The future synthesis of 2,3-dihydro-1-benzofuran-2-carbonitrile and its derivatives is increasingly being guided by the principles of green chemistry. The focus is shifting from classical multi-step procedures to more elegant and efficient catalytic strategies that minimize waste and energy consumption. Key areas of development include transition-metal catalysis, metal-free reactions, and biocatalysis.
Transition-metal-catalyzed reactions have demonstrated significant promise. For instance, rhodium(III)-catalyzed C-H activation followed by a [3+2] annulation represents a powerful, redox-neutral method for constructing the dihydrobenzofuran core with high functional group compatibility. organic-chemistry.org Similarly, palladium-catalyzed processes, such as the highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with dienes, offer excellent control over stereochemistry and scalability. organic-chemistry.org The functional group tolerance of these methods is a critical attribute, suggesting their applicability to precursors bearing the 2-carbonitrile moiety.
In a move towards even more sustainable approaches, metal-free synthetic routes are gaining traction. Facile, one-pot syntheses using [4+1] annulation of para-quinone methides have been developed under mild, metal-free conditions. rsc.org Furthermore, the use of organocatalysts, such as bifunctional aminoboronic acids, can facilitate enantioselective intramolecular Michael reactions to form the dihydrobenzofuran ring with high yields and enantiomeric excesses. organic-chemistry.org The directed evolution of enzymes, such as hydroxymandelate synthase, for biocatalytic oxytrifluoromethylation of alkenes to form related heterocyclic structures, points towards a future where enzymes could be engineered for the asymmetric synthesis of this compound. acs.org
Table 1: Emerging Green Synthetic Strategies for the 2,3-Dihydrobenzofuran (B1216630) Scaffold
| Strategy | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Rh-Catalyzed C-H Activation | Rh(III) Complex | Redox-neutral, high chemoselectivity and functional group compatibility. | organic-chemistry.org |
| Pd-Catalyzed Heck/Tsuji-Trost | Pd/TY-Phos | Highly enantioselective, excellent regio- and enantiocontrol, scalable. | organic-chemistry.org |
| Metal-Free [4+1] Annulation | DDQ (oxidant) | Mild, metal-free conditions, one-pot synthesis. | rsc.org |
| Organocatalyzed Michael Addition | Bifunctional Aminoboronic Acid | Enantioselective, high yields and ee's. | organic-chemistry.org |
| Enzymatic Oxytrifluoromethylation | Evolved Hydroxymandelate Synthase (Cu-substituted) | High enantioselectivity, new-to-nature transformation. | acs.org |
Exploration of Unconventional Reactivity and Novel Reaction Pathways
Beyond established synthetic routes, future research will likely uncover unconventional reactivity patterns for the this compound skeleton. The strategic placement of the nitrile group at the C2 position can be exploited to drive novel transformations.
Cycloaddition reactions represent a fertile ground for exploration. While the dihydrobenzofuran core itself can be formed via annulation, it can also serve as a reactant in further cycloadditions. For example, [4+1] cycloadditions of ortho-quinone methides provide a direct route to the core structure. organic-chemistry.orgrsc.org Exploring the participation of the nitrile-substituted alkene moiety in [3+2] cycloadditions with various dipoles could lead to a diverse range of complex spirocyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Another promising frontier is the dual use of photoredox and copper catalysis to achieve transformations that are electronically mismatched under thermal conditions. acs.org This synergistic approach could enable the formal α-nucleophilic addition to the electron-deficient alkene of a suitable precursor, allowing for the introduction of various functional groups, such as sulfonyl moieties, via an SO2-insertion strategy. acs.org Such methods dramatically expand the accessible chemical space from simple starting materials. Radical-based transformations, initiated by photoredox catalysis or other means, could also unlock new C-C and C-heteroatom bond-forming reactions at various positions on the dihydrobenzofuran ring. acs.org
Table 2: Examples of Novel Reaction Pathways
| Reaction Type | Catalysis/Conditions | Potential Outcome for Dihydrobenzofuran-2-carbonitrile Scaffold | Reference |
|---|---|---|---|
| [4+1] Annulation | Metal-free or Phosphorus(III)-mediated | Direct synthesis of the core structure from o-quinone methides. | organic-chemistry.orgrsc.org |
| Dual Photoredox/Copper Catalysis | Organic photoredox catalyst + Cu catalyst | Formal nucleophilic addition at the α-carbon, enabling sulfonylation and other difunctionalizations. | acs.org |
| C-H Activation/Carbooxygenation | Rh(III) catalyst | Direct functionalization of the dihydrobenzofuran backbone. | organic-chemistry.org |
Advanced Computational Modeling for Structure-Reactivity Correlations and Design
Computational chemistry is poised to become an indispensable tool in guiding the future exploration of this compound. Advanced modeling techniques can provide deep mechanistic insights, predict reactivity, and accelerate the design of molecules with specific functions.
One of the most impactful applications is in the rational design of bioactive molecules. As demonstrated with related 2,3-dihydro-1-benzofuran derivatives developed as cannabinoid receptor 2 (CB2) agonists, ligand-steered modeling can be used to predict the binding modes of these compounds within receptor active sites. nih.gov This approach helps to rationalize structure-activity relationships (SAR) and guide the synthesis of new analogues with improved potency and selectivity. nih.gov Given the absence of a crystal structure for many G-protein-coupled receptors (GPCRs) in their active state, such in silico modeling is crucial. nih.gov
Computational methods are also vital for understanding and predicting the outcomes of the novel reaction pathways discussed previously. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, map potential energy surfaces, and identify key transition states. This understanding can explain observed regioselectivity and stereoselectivity and can be used to optimize reaction conditions or catalyst design for improved efficiency and selectivity.
Expansion into Emerging Areas of Sustainable Chemical Manufacturing and Non-Biological Functional Materials
While the 2,3-dihydrobenzofuran scaffold is primarily known for its biological applications, a significant frontier lies in its incorporation into non-biological functional materials and its role in sustainable manufacturing.
The inherent aromatic and heterocyclic structure of the molecule makes it an intriguing candidate for organic electronics. Recent research has shown that derivatives of dimethyl-dihydrobenzofuran can serve as effective electron-blocking materials in blue fluorescent organic light-emitting diodes (OLEDs). researchgate.net These materials contribute to devices with high efficiency and long operational lifetimes. researchgate.net The specific electronic properties of the this compound derivative, influenced by the electron-withdrawing nitrile group, could be tuned for applications in other organic electronic components, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Furthermore, the dihydrofuran ring itself is a building block derivable from renewable resources. Research into the polymerization of related, non-fused 2,3-dihydrofuran (B140613) has yielded a strong, tough, and degradable thermoplastic, Poly(2,3-Dihydrofuran) or PDHF. nih.gov This highlights the potential for the benzofuran-fused analogue to be explored as a monomer for creating novel, biorenewable polymers with high-performance characteristics, such as high thermal stability conferred by the fused benzene (B151609) ring. The development of such materials would align with the goals of sustainable chemical manufacturing by creating value-added products from potentially bio-based feedstocks with defined end-of-life options.
Table 3: Potential Future Applications in Materials Science
| Emerging Area | Potential Application of the Scaffold | Key Rationale | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs) | Electron-blocking or hole-transporting layers. | Rigid, heterocyclic structure with tunable electronic properties. | researchgate.net |
| Biorenewable Polymers | Monomer for high-performance thermoplastics. | The dihydrofuran moiety can undergo polymerization; the fused benzene ring would enhance thermal and mechanical properties. | nih.gov |
| Functional Dyes/Sensors | Core structure for chromophores or fluorophores. | The conjugated system can be extended and functionalized to interact with specific analytes or respond to stimuli. | N/A |
Q & A
Q. What are optimized synthetic routes for 2,3-dihydro-1-benzofuran-2-carbonitrile, and how can purity be maximized?
- Methodological Answer: Synthesis typically begins with 2,3-dihydro-1-benzofuran as a precursor. The nitrile group can be introduced via cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) or KCN under catalytic conditions (e.g., Pd or Cu catalysts). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction monitoring via TLC and intermediate characterization by FT-IR (C≡N stretch at ~2200 cm⁻¹) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structure through characteristic shifts (e.g., nitrile carbon at ~115–120 ppm in ¹³C NMR).
- Mass Spectrometry (HRMS): ESI or EI-MS provides accurate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Single-crystal analysis resolves bond angles and stereochemistry (e.g., dihedral angles of the benzofuran ring system) .
- FT-IR: Validates functional groups (e.g., C≡N at ~2240 cm⁻¹) .
Q. How can solubility and stability of this compound be experimentally determined?
- Methodological Answer:
- Solubility: Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, water) at 25°C.
- Stability: Accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor via UV-Vis spectroscopy or LC-MS for decomposition products .
Advanced Research Questions
Q. How do substituents on the benzofuran ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O at 80°C for aryl boronic acid couplings. Steric effects from substituents at the 3-position may require bulkier ligands (e.g., XPhos) to prevent side reactions. DFT calculations (e.g., Gaussian 16) predict regioselectivity by analyzing frontier molecular orbitals .
Q. What computational strategies predict biological activity or environmental fate of this compound derivatives?
- Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., cytochrome P450 enzymes).
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro assays (e.g., microsomal stability tests).
- Environmental Fate: EPI Suite predicts biodegradation pathways and bioaccumulation potential using fragment contribution methods .
Q. How can contradictions in spectroscopic or crystallographic data for benzofuran derivatives be resolved?
- Methodological Answer:
- Multi-Technique Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with X-ray data (e.g., bond lengths < 1.5% deviation).
- Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility causing spectral broadening.
- Crystallographic Refinement: Apply SHELXL for high-resolution structures; address disorder via PART instructions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
